Ebvaciclib Exhibits Sub-Nanomolar Potency Across CDK2, 4, and 6, in Contrast to CDK4/6-Only Inhibitors
Ebvaciclib is a potent inhibitor of CDK2, CDK4, and CDK6. In direct head-to-head comparison with the approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, Ebvaciclib is the only compound with sub-nanomolar activity against all three targets. Notably, palbociclib and ribociclib show Ki values for CDK2 >2500 nM, while abemaciclib's CDK2 Ki is 150 nM [1]. Ebvaciclib's potent CDK2 inhibition (Ki = 0.09-0.13 nM) is a key differentiator [2].
| Evidence Dimension | In vitro kinase inhibition (Ki) |
|---|---|
| Target Compound Data | CDK2: 0.09-0.13 nM; CDK4: 0.13-1.25 nM; CDK6: 0.11-0.16 nM |
| Comparator Or Baseline | Palbociclib: CDK2 Ki >2,500 nM; Ribociclib: CDK2 Ki >2,500 nM; Abemaciclib: CDK2 Ki = 150 nM |
| Quantified Difference | Ebvaciclib is >19,000-fold more potent against CDK2 than palbociclib and ribociclib, and >1,100-fold more potent than abemaciclib. |
| Conditions | Biochemical kinase assays using recombinant CDK2/cyclinE1, CDK4/cyclinD3, and CDK6/cyclinD1 complexes |
Why This Matters
Procurement of Ebvaciclib is essential for studies investigating CDK2-dependent mechanisms or resistance to CDK4/6 inhibition, where a CDK4/6-only inhibitor would be ineffective.
- [1] Gelbert LM, Cai S, Lin X, et al. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Invest New Drugs. 2014;32(5):825-837. DOI: 10.1007/s10637-014-0120-7. View Source
- [2] InvivoChem. Ebvaciclib (PF-06873600) Product Datasheet. CAS 2185857-97-8. View Source
